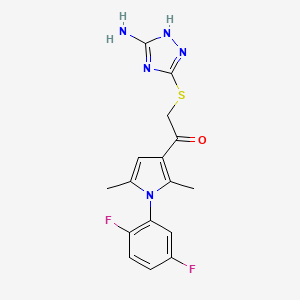
2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a useful research compound. Its molecular formula is C16H15F2N5OS and its molecular weight is 363.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a novel triazole derivative that combines a thioether linkage with a pyrrole moiety. This unique structure suggests significant potential for various biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the following components:
- Triazole ring : Known for its broad spectrum of biological activities.
- Thioether linkage : Enhances the compound's reactivity and potential interactions with biological targets.
- Pyrrole moiety : Contributes to the overall stability and bioactivity of the compound.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit notable antimicrobial , antifungal , and antiviral properties. The specific compound under discussion has shown preliminary efficacy against various pathogens. For instance, studies on structurally similar triazoles have demonstrated their ability to inhibit fungal growth and bacterial proliferation . The incorporation of an amino group in this compound may enhance these activities by improving solubility and facilitating interactions with biological targets.
Anticancer Potential
Recent investigations into triazole derivatives have identified their potential as anticancer agents. For example, studies have shown that certain triazole-thiones exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116). The IC50 values for these compounds indicate significant potency compared to standard treatments like cisplatin . The specific compound's thioether functionality may further contribute to its anticancer activity by enhancing cellular uptake or modulating signaling pathways involved in tumor growth.
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of various triazole derivatives against strains of Candida and Rhodotorula. Compounds similar to the one discussed showed MIC values as low as 25 µg/mL against Candida albicans, suggesting that the incorporation of a triazole ring significantly enhances antifungal activity .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on triazole-thione derivatives revealed that some exhibited IC50 values of 6.2 µM against HCT-116 colon cancer cells. The structural features of these compounds, including thioether linkages and heterocyclic rings, were found to be critical for their effectiveness .
Synthesis Methods
The synthesis of this compound can be achieved through various methods that prioritize efficiency and yield. Common strategies include:
- Cyclocondensation reactions involving thiosemicarbazides and appropriate carbonyl compounds.
- Microwave-assisted synthesis , which has been shown to enhance reaction rates and product yields significantly.
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| 5-Amino-1H-1,2,4-triazole | Structure | Antimicrobial | Core structure known for broad activity |
| Thiosemicarbazide | Structure | Anticancer | Lacks triazole ring but contains sulfur |
| 3-(5-Amino-1H-triazole)-propanoic acid | Structure | Moderate antifungal | Focuses more on amino acid properties |
The uniqueness of This compound lies in its combination of both thioether and heterocyclic functionalities alongside the triazole ring, potentially offering enhanced biological activity compared to its analogs.
Propiedades
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[1-(2,5-difluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5OS/c1-8-5-11(14(24)7-25-16-20-15(19)21-22-16)9(2)23(8)13-6-10(17)3-4-12(13)18/h3-6H,7H2,1-2H3,(H3,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGFEMRWANOCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)F)F)C)C(=O)CSC3=NNC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














